Demethylwedelolactone (Sulfate)
Overview
Description
Demethylwedelolactone 3-sulfate is a naturally occurring coumestan isolated from the plant Eclipta prostrata L. It is known for its diverse biological activities, including anti-inflammatory and hepato-protective properties . This compound is a derivative of demethylwedelolactone, which itself is a potent trypsin inhibitor .
Mechanism of Action
Demethylwedelolactone sulfate, also known as Demethylwedelolactone (Sulfate), is a coumestan compound derived from Eclipta prostrata L . This compound has been found to exhibit numerous biological activities, including anti-inflammatory and hepato-protective effects .
Target of Action
Demethylwedelolactone has been found to be a potent inhibitor of trypsin, with an IC50 value of 3.0 μM . Trypsin is a serine protease that plays a crucial role in various biological processes, including digestion and regulation of secretory pathways.
Mode of Action
The compound interacts with its target, trypsin, inhibiting its activity . This interaction can lead to changes in various biological processes regulated by trypsin, potentially altering cellular functions and responses.
Biochemical Pathways
Demethylwedelolactone appears to affect several biochemical pathways. It has been found to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-α (TNF-α), key inflammation mediators . It also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes involved in the production of NO and PGE2, respectively .
Pharmacokinetics
The compound’s solubility in dmso suggests it may have good bioavailability
Result of Action
Demethylwedelolactone has been shown to suppress cell motility and cell invasion of breast cancer cells . It also appears to attenuate inflammation induced by cigarette smoking extract through blockade of autophagy flux in respiratory epithelial cells .
Biochemical Analysis
Biochemical Properties
Demethylwedelolactone sulfate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, demethylwedelolactone sulfate inhibits the enzyme trypsin with an IC50 value of 3.0 μg/ml . Additionally, it has been shown to modulate the activity of proteins involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . The compound also interacts with cellular receptors and signaling molecules, contributing to its broad spectrum of biological activities.
Cellular Effects
Demethylwedelolactone sulfate affects various types of cells and cellular processes. In cancer cells, such as MDA-MB-231 breast cancer cells, it inhibits cell motility and invasiveness, reducing the potential for metastasis . The compound also influences cell signaling pathways, including those involved in inflammation and apoptosis. By modulating gene expression, demethylwedelolactone sulfate can alter cellular metabolism and promote cell survival or death depending on the context .
Molecular Mechanism
At the molecular level, demethylwedelolactone sulfate exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For example, the compound inhibits trypsin by binding to its active site, preventing substrate cleavage . Additionally, demethylwedelolactone sulfate can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of demethylwedelolactone sulfate can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that demethylwedelolactone sulfate remains stable under specific storage conditions, maintaining its biological activity for extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, including prolonged inhibition of cancer cell metastasis and modulation of inflammatory responses .
Dosage Effects in Animal Models
The effects of demethylwedelolactone sulfate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing inflammation and protecting liver function . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dose optimization in therapeutic applications. Threshold effects have been observed, where specific concentrations of demethylwedelolactone sulfate are required to achieve desired biological outcomes .
Metabolic Pathways
Demethylwedelolactone sulfate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and bioavailability. The compound can influence metabolic flux, altering the levels of various metabolites within cells . These interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
Within cells and tissues, demethylwedelolactone sulfate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can impact its biological activity and therapeutic efficacy.
Subcellular Localization
Demethylwedelolactone sulfate exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Demethylwedelolactone 3-sulfate is typically synthesized by reacting demethylwedelolactone with sulfuric acid. This reaction is carried out in a controlled laboratory environment, requiring appropriate containers and techniques to ensure safety and efficiency .
Industrial Production Methods
While specific industrial production methods for demethylwedelolactone 3-sulfate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and concentration, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Demethylwedelolactone 3-sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of demethylwedelolactone 3-sulfate can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Demethylwedelolactone 3-sulfate has several scientific research applications, including:
Chemistry: Used as a model compound for studying coumestan derivatives and their chemical properties.
Comparison with Similar Compounds
Similar Compounds
Wedelolactone: Another coumestan isolated from Eclipta prostrata L., known for its anti-inflammatory and anti-cancer properties.
Apigenin: A flavonoid with similar anti-inflammatory and anti-cancer activities.
Glabridin: A flavonoid with anti-inflammatory and anti-cancer effects.
Uniqueness
Demethylwedelolactone 3-sulfate is unique due to its sulfate group, which enhances its solubility and bioavailability compared to other coumestans. This modification also influences its interaction with molecular targets, potentially leading to distinct biological activities .
Properties
IUPAC Name |
(1,8,9-trihydroxy-6-oxo-[1]benzofuro[3,2-c]chromen-3-yl) hydrogen sulfate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O10S/c16-7-3-6-10(4-8(7)17)23-14-12(6)15(19)24-11-2-5(25-26(20,21)22)1-9(18)13(11)14/h1-4,16-18H,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQCOGFAQDXAHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1O)C3=C(C4=CC(=C(C=C4O3)O)O)C(=O)O2)OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O10S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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